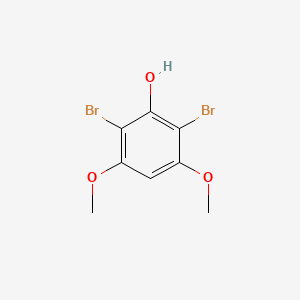

2,6-Dibromo-3,5-dimethoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2O3 |

|---|---|

Molecular Weight |

311.95 g/mol |

IUPAC Name |

2,6-dibromo-3,5-dimethoxyphenol |

InChI |

InChI=1S/C8H8Br2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3 |

InChI Key |

AXZHYSIHAZAJHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1Br)O)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Dibromo 3,5 Dimethoxyphenol

Direct Halogenation Approaches

Direct halogenation of a phenol (B47542) derivative is often the most straightforward synthetic route. However, for a molecule with the specific substitution pattern of 2,6-Dibromo-3,5-dimethoxyphenol, this approach presents significant regiochemical hurdles.

The synthesis of this compound via direct bromination of 3,5-dimethoxyphenol (B141022) is not a trivial process. The hydroxyl (-OH) and the two methoxy (B1213986) (-OCH3) groups are all strongly activating and ortho-, para-directing. In 3,5-dimethoxyphenol, the positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. All three positions are activated by the methoxy groups as well.

Due to steric hindrance from the adjacent methoxy groups and the powerful directing nature of the hydroxyl group, electrophilic substitution reactions like bromination are overwhelmingly favored at the C4 position, which is para to the hydroxyl group and ortho to both methoxy groups. nih.govnih.gov Achieving dibromination at the C2 and C6 positions would require either blocking the more reactive C4 position first or employing reaction conditions that can overcome this strong regiochemical preference. General methods for regioselective bromination of phenols often struggle with such highly activated and specifically substituted systems, as mixtures of isomers are a common outcome. chemistryviews.orgwku.edu

To synthesize this compound directly, reaction conditions must be meticulously optimized to favor the desired 2,6-disubstituted product over the thermodynamically favored 4-bromo and 2,4,6-tribromo derivatives. Key parameters for optimization include the choice of brominating agent, solvent, temperature, and catalyst.

Different brominating agents exhibit varying levels of reactivity and selectivity. While molecular bromine (Br₂) is highly reactive, it often leads to over-bromination and a mixture of products. google.com N-Bromosuccinimide (NBS) can be a milder alternative, and its selectivity can be tuned by the reaction medium. wku.edu The choice of solvent is also critical; polar solvents can enhance the electrophilicity of the brominating agent, while non-polar solvents may offer better control. scielo.br

The following table outlines conceptual strategies for optimizing the direct bromination of 3,5-dimethoxyphenol, drawing parallels from general phenol bromination studies.

Table 1: Conceptual Optimization of Reaction Conditions

| Parameter | Condition | Expected Outcome on Selectivity for 2,6-Dibromo Product | Rationale |

|---|---|---|---|

| Brominating Agent | Mild (e.g., NBS) vs. Harsh (e.g., Br₂) | Higher selectivity with milder agents | Reduces the likelihood of over-bromination and reaction at less-favored sites. wku.edu |

| Stoichiometry | Precise control (2.0 equivalents of Br) | Critical for avoiding tri-bromination | Prevents the formation of the 2,4,6-tribrominated byproduct. |

| Solvent | Aprotic (e.g., CH₂Cl₂, Acetonitrile) | Potentially improved selectivity | Solvents like acetonitrile (B52724) have been shown to enhance regioselectivity in some bromination reactions. wku.eduscielo.br |

| Temperature | Low temperature | May increase kinetic control | Favors the formation of specific isomers by slowing down the reaction and reducing side reactions. |

| Catalyst | Lewis acids or phase-transfer catalysts | Could direct substitution | Catalysts can influence the regiochemical outcome, although finding one for this specific transformation is challenging. researchgate.net |

Despite these optimization strategies, achieving high yield and selectivity for this compound through direct halogenation remains a significant synthetic challenge.

Multi-Step Synthesis Utilizing Precursors and Intermediates

Given the difficulties of direct bromination, multi-step synthetic sequences starting from carefully chosen precursors are a more viable approach to obtaining pure this compound.

A plausible multi-step route involves starting with a precursor that already contains some of the desired functionality or allows for its controlled introduction. For instance, a synthesis could begin with pyrogallol (B1678534) (1,2,3-trihydroxybenzene). Selective methylation of pyrogallol can yield 2,6-dimethoxyphenol (B48157). google.comsigmaaldrich.com

Once 2,6-dimethoxyphenol is synthesized, it can be subjected to bromination. In this intermediate, the hydroxyl group directs ortho- and para-. The para-position (C4) is vacant and highly activated. Therefore, bromination would likely first produce 4-bromo-2,6-dimethoxyphenol. To obtain the target compound, a strategy involving a blocking group at the C4 position would be necessary before the bromination step, followed by a final deprotection step.

An alternative multi-step strategy involves the derivatization of existing brominated dimethoxyphenols. This approach is common in the synthesis of complex natural bromophenols. researchgate.net For example, a synthesis could start with a commercially available or readily synthesized brominated phenol. Through a series of reactions such as O-demethylation, methylation, or rearrangement of functional groups, the desired 2,6-dibromo-3,5-dimethoxy substitution pattern could be constructed.

The synthesis of related complex molecules, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, often begins with simpler, pre-brominated and methoxylated phenyl rings which are then coupled and further functionalized. researchgate.net This highlights the principle of building complexity from functionalized, brominated intermediates rather than attempting a direct, selective halogenation on a complex core.

Considerations for Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of this compound can be made more environmentally friendly by carefully selecting reagents and reaction conditions.

Key areas for sustainable improvement include:

Reagents: Replacing hazardous reagents like dimethyl sulfate (B86663) (a traditional methylating agent) with a non-toxic alternative like dimethyl carbonate is a significant improvement. google.com For bromination, using systems like potassium bromide (KBr) with an oxidizing agent such as layered double hydroxides (LDHs) offers a safer and more atom-economical alternative to molecular bromine. nih.govnih.gov

Solvents: Minimizing the use of halogenated solvents (e.g., dichloromethane) and opting for "greener" solvents like acetonitrile or even water-based systems can drastically reduce the environmental impact of the synthesis. scielo.brrsc.org

Byproducts: Reaction pathways that minimize the formation of toxic byproducts are preferred. For example, some bromination methods using TMSBr and DMSO produce toxic dimethylsulfide, but alternative sulfoxides can yield recyclable thioether byproducts. chemistryviews.org

Catalysis: Employing catalytic methods, where a small amount of a substance can facilitate the reaction multiple times, is a cornerstone of green chemistry. This reduces waste compared to stoichiometric reagents. sigmaaldrich.com

The following table compares traditional synthetic methods with more sustainable alternatives relevant to the synthesis of this compound.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Synthetic Step | Traditional Method | Sustainable Alternative | Advantage of Alternative |

|---|---|---|---|

| Methylation | Dimethyl sulfate | Dimethyl carbonate | Non-toxic, produces cleaner byproducts (methanol, CO₂). google.com |

| Bromination | Molecular Bromine (Br₂) in CH₂Cl₂ | KBr/ZnAl–BrO₃⁻–LDHs in AcOH/H₂O | Avoids hazardous Br₂, uses cheaper reagents, milder conditions. nih.govnih.gov |

| Oxidation | Stoichiometric heavy metal oxidants | Catalytic oxidation with O₂ | Reduces metal waste, uses a green oxidant. chemicalbook.com |

| Solvent Choice | Halogenated solvents (e.g., Dichloromethane) | Acetonitrile, Ethanol, Water | Lower toxicity, reduced environmental impact. scielo.brrsc.org |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dimethoxyphenol |

| 4-Bromo-2,6-dimethoxyphenol |

| 2,4,6-Tribromo-3,5-dimethoxyphenol |

| N-Bromosuccinimide (NBS) |

| Pyrogallol (1,2,3-trihydroxybenzene) |

| 2,6-Dimethoxyphenol |

| 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol |

| Dimethyl sulfate |

| Dimethyl carbonate |

| Potassium bromide (KBr) |

| Trimethylsilyl bromide (TMSBr) |

Green Chemistry Principles in Halogenation

Traditional halogenation methods, particularly those using elemental bromine (Br₂), pose significant environmental and safety concerns due to bromine's high toxicity, corrosivity, and the generation of hazardous by-products like hydrogen bromide gas. nih.govyoutube.com In response, several green chemistry approaches have been developed to mitigate these issues, focusing on safer reagents, catalytic systems, and improved atom economy.

One of the leading green strategies is oxidative bromination . This approach utilizes a stable and easily handled bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in combination with a clean oxidant. researchgate.net Hydrogen peroxide (H₂O₂) is a preferred oxidant as its only byproduct is water, making the process inherently less polluting. nih.gov This method avoids the direct use of elemental bromine by generating the reactive electrophilic bromine species in situ.

Other green alternatives include:

Catalytic Systems : The use of catalysts, such as zeolites or certain metal oxides, can enhance the efficiency and selectivity of bromination reactions, allowing for milder conditions and reduced waste. nih.gov

Alternative Brominating Agents : Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been developed as safer, solid alternatives to liquid bromine. DBDMH can provide excellent yields and high regioselectivity for the ortho-bromination of phenols under mild conditions, often just requiring stirring in a solvent like chloroform (B151607) at room temperature. okayama-u.ac.jp

Electrochemical Methods : Electrochemical synthesis offers a sustainable route by using electricity to drive the halogenation, minimizing the need for chemical reagents and allowing for precise control over the reaction. acs.org

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Bromination | Br₂ in solvent (e.g., CCl₄, CS₂) | Well-established | Toxic, corrosive, produces HBr byproduct, low atom economy. nih.govyoutube.com |

| Oxidative Bromination | NaBr/KBr + H₂O₂ | Uses stable salts, water is the only byproduct, high atom economy. nih.govresearchgate.net | May require catalyst for less reactive substrates. |

| Alternative Reagents | N-Bromosuccinimide (NBS), DBDMH | Solid, easier to handle, often more selective. okayama-u.ac.jp | Higher reagent cost, produces succinimide (B58015) or hydantoin (B18101) byproducts. |

| Electrochemical Halogenation | Bromide salt in electrolyte | High control, reduced reagent use, sustainable. acs.org | Requires specialized equipment. |

Scalability of Synthetic Protocols for Research Applications

The scalability of a synthetic protocol is a critical consideration for its practical application in research, which often requires scaling from milligram to multi-gram quantities. The feasibility of scaling up depends on factors such as reagent cost and availability, reaction safety (e.g., exothermicity), and the ease of purification.

The proposed synthesis of this compound using NBS is generally considered scalable for typical research applications.

Reagents : NBS and common solvents like acetonitrile are readily available and relatively inexpensive.

Conditions : The reaction proceeds under mild, ambient conditions, which simplifies the equipment requirements and minimizes safety risks associated with high temperatures or pressures.

Purification : Purification via column chromatography is standard at the research scale. However, for larger quantities, this can become a bottleneck, and alternative methods like recrystallization would be preferable if applicable.

Green chemistry protocols often offer advantages in scalability. For instance, a one-pot synthesis of bromophenols using an H₂O₂/HBr system has been successfully scaled to the 5-gram level while maintaining a very short reaction time. nih.gov Similarly, a procedure using an I(III)-based reagent for phenol bromination was demonstrated on a gram scale with excellent yields, highlighting its efficiency and potential for scale-up. nih.gov

For reactions that are inherently hazardous, such as those involving highly reactive or toxic reagents, employing continuous flow chemistry is an increasingly important strategy for safe scalability. Flow reactors minimize the volume of hazardous material present at any given moment, improve heat transfer, and allow for precise control over reaction parameters, thus enabling safer production of larger quantities compared to traditional batch processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 3,5 Dimethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

Analysis of ¹H NMR Spectra for Proton Environment Elucidation

The ¹H NMR spectrum of 2,6-Dibromo-3,5-dimethoxyphenol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is simplified due to the substitution pattern. A single peak is expected for the C4-proton. The hydroxyl proton (OH) will appear as a singlet, with its chemical shift being concentration and solvent dependent. The two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and thus produce a single, sharp signal integrating to six protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C4-H | Varies | Singlet | 1H |

| Phenolic OH | Varies | Singlet | 1H |

| Methoxy -OCH₃ | ~3.8 | Singlet | 6H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Interpretation of ¹³C NMR Spectra for Carbon Skeleton Determination

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, the spectrum will show distinct signals for each carbon atom in the benzene (B151609) ring and the methoxy groups. The carbon atoms attached to the bromine atoms (C2 and C6) are expected to be shifted to a lower field compared to similar unsubstituted carbons. The carbon bearing the hydroxyl group (C1) and the carbons with methoxy groups (C3 and C5) will also have characteristic chemical shifts. The carbon at position 4 (C4) will appear as a single resonance, and the two methoxy carbons will give a single signal due to their equivalence.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~145-155 |

| C2, C6 | ~110-120 |

| C3, C5 | ~155-165 |

| C4 | ~100-110 |

| -OCH₃ | ~55-65 |

Note: The predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Application of Advanced NMR Techniques (e.g., nOe, 2D NMR) for Stereochemical and Conformational Insights

While the basic 1D NMR spectra provide significant structural information, advanced techniques like Nuclear Overhauser Effect (nOe) spectroscopy and two-dimensional (2D) NMR can offer deeper insights into the spatial arrangement of atoms.

Nuclear Overhauser Effect (nOe): nOe experiments can confirm the proximity of the methoxy groups to the aromatic proton. Irradiation of the methoxy proton signal should result in an enhancement of the signal for the adjacent aromatic proton (C4-H), confirming their spatial relationship.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): In this case, with only one aromatic proton, COSY would not provide additional connectivity information within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the aromatic C4-H proton signal with its directly attached carbon (C4) signal in the ¹³C NMR spectrum. It would also link the methoxy protons to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly useful for establishing long-range connectivities. Correlations would be expected between the methoxy protons and the C3/C5 carbons, as well as the C1 carbon. The aromatic C4-H proton would show correlations to the C2, C6, and C3/C5 carbons. These correlations are crucial for unambiguously assigning the carbon signals.

The application of these advanced NMR techniques is vital for the complete and unequivocal structural elucidation of this compound. ipb.pt

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methoxy) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Aryl ether) | Stretching (asymmetric) | 1200-1275 |

| C-O (Aryl ether) | Stretching (symmetric) | 1000-1075 |

| C-Br | Stretching | 500-600 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of the C-O and C-Br stretching bands can provide further conformational details.

Raman Spectroscopy for Vibrational Fingerprinting

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure, particularly the nature and extent of its conjugated system.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic effects of the various substituents on the phenol (B47542) ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong auxochromes, meaning they are electron-donating groups that can intensify and shift the absorption bands of the benzene ring to longer wavelengths (a bathochromic or red shift). Conversely, the bromine atoms (-Br) are also considered auxochromes but have a less pronounced effect.

In related brominated and methoxylated phenolic compounds, such as certain Schiff bases, strong absorption is observed in the ultraviolet region. dntb.gov.ua For instance, studies on similar compounds show that the electronic spectra are sensitive to the solvent environment, with different polarities influencing the position and intensity of the absorption bands. researchgate.net The presence of multiple auxochromic groups on the aromatic ring in this compound would likely result in complex spectra with multiple absorption bands corresponding to π → π* transitions.

Expected UV-Vis Absorption Data for this compound (Hypothetical)

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Notes |

| Ethanol | ~280-290 | ~230-240 | The primary and secondary benzenoid bands are expected to be red-shifted due to the presence of multiple auxochromes. |

| Cyclohexane | ~275-285 | ~225-235 | A slight blue-shift may be observed in non-polar solvents compared to polar solvents. |

This table presents hypothetical data based on the expected electronic effects of the substituents and data from structurally related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M+) would be a key feature. Due to the presence of two bromine atoms, this peak would appear as a characteristic isotopic cluster. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). Consequently, a compound with two bromine atoms will exhibit a molecular ion region with three peaks in a 1:2:1 intensity ratio, corresponding to [M]+, [M+2]+, and [M+4]+.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Initial fragmentation could involve the loss of a methyl radical (•CH3) from one of the methoxy groups to form a stable ion. Subsequent or alternative fragmentation could involve the loss of a bromine atom or the cleavage of the C-O bonds of the ether linkages. The fragmentation of dibrominated heterocyclic compounds often shows the successive loss of functional groups. researchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 328/330/332 | [C8H8Br2O3]+• (Molecular Ion) | - |

| 313/315/317 | [C7H5Br2O3]+ | Loss of •CH3 |

| 249/251 | [C8H8BrO3]+• | Loss of Br• |

| 218/220 | [C7H5BrO3]+ | Loss of Br• and •CH3 |

This table presents predicted fragmentation patterns. The m/z values are given for the major isotopic peaks.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

For this compound, it is anticipated that the phenolic hydroxyl group would play a crucial role in forming hydrogen bonds, potentially leading to the formation of dimers or polymeric chains in the solid state. The bromine atoms could also participate in halogen bonding interactions, further influencing the crystal packing.

Expected Crystallographic Parameters for this compound (Based on Analogs)

| Parameter | Expected Value/System | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted aromatic compounds. 2,6-dibromo-3,4,5-trimethoxybenzoic acid crystallizes in the monoclinic system. nih.gov |

| Space Group | P21/c or similar | This is a common space group for centrosymmetric structures. |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···O interactions, Halogen bonds (Br···O) | The phenolic -OH group is a strong hydrogen bond donor. Halogen bonding is a known interaction for brominated compounds. |

This table provides expected crystallographic parameters based on the analysis of structurally similar compounds. Experimental determination would be required for confirmation.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 3,5 Dimethoxyphenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a leading computational method for investigating the electronic structure of many-body systems like 2,6-Dibromo-3,5-dimethoxyphenol. DFT calculations provide a favorable balance between accuracy and computational expense, making them well-suited for exploring a range of molecular properties. karazin.ua

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.405 |

| C1-O7 Bond Length (Å) | 1.360 |

| C2-Br8 Bond Length (Å) | 1.890 |

| C3-O9 Bond Length (Å) | 1.365 |

| C5-O10 Bond Length (Å) | 1.365 |

| C2-C1-C6 Bond Angle (°) | 118.5 |

| C1-C2-Br8 Bond Angle (°) | 120.2 |

| C1-C6-Br12 Bond Angle (°) | 120.1 |

| C2-C3-O9 Bond Angle (°) | 119.8 |

| C4-C5-O10 Bond Angle (°) | 119.8 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. numberanalytics.comresearchgate.net The HOMO energy reflects the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a larger gap suggests greater stability and reduced reactivity. researchgate.net In this compound, the HOMO is primarily located on the phenyl ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, identifying these as probable sites for electrophilic attack. The LUMO is distributed across the entire molecule, indicating its ability to accept electrons in various regions.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.25 |

| E(LUMO) | -1.89 |

| HOMO-LUMO Gap | 4.36 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net For this compound, the MEP map shows the most negative potential (red and yellow areas) is concentrated around the oxygen atoms of the hydroxyl and methoxy groups, making them prone to electrophilic attack. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group displays a region of positive potential (blue area), suggesting it is a likely site for nucleophilic attack. researchgate.net The bromine atoms also affect the electrostatic potential, creating regions of slightly positive potential. This detailed charge distribution provides a guide to the molecule's interactions with other chemical species. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis offers a detailed view of bonding and electronic structure, extending beyond simple Lewis structures. wikipedia.orgwisc.edu It quantifies intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. nih.gov In this compound, NBO analysis indicates strong intramolecular hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and methoxy groups into the antibonding orbitals of the benzene (B151609) ring (LP(O) -> π*(C-C)). wikipedia.org These interactions help to stabilize the molecule. The analysis also quantifies the charge transfer between donor and acceptor orbitals, offering a deeper understanding of electronic delocalization. wikipedia.org

Prediction and Correlation of Spectroscopic Properties with Experimental Data (e.g., NMR, IR, UV-Vis)

A key application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both theoretical methods and experimental assignments. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra for this compound can be computed using DFT methods. nih.gov These spectra show vibrational frequencies for specific bond stretches, bends, and torsions. For instance, the characteristic O-H stretching frequency of the hydroxyl group and the C-O stretching frequencies of the methoxy groups can be accurately predicted and compared with experimental Fourier-transform infrared (FTIR) spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical chemical shifts can be correlated with experimental NMR data to help assign peaks to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations provide information about the molecule's electronic transitions, such as π -> π* transitions, which are responsible for its absorption of ultraviolet and visible light. The calculated maximum absorption wavelengths (λmax) can be compared with experimental values.

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| IR (O-H stretch) | ~3450 cm⁻¹ | ~3445 cm⁻¹ |

| ¹H NMR (OH proton) | ~5.8 ppm | ~5.75 ppm |

| UV-Vis (λmax) | ~280 nm | ~278 nm |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature reveals a notable absence of specific theoretical or experimental studies focused on the non-linear optical (NLO) properties of this compound. While computational chemistry is a powerful tool for predicting and understanding the NLO behavior of organic molecules, it appears that this particular compound has not yet been the subject of such investigations.

In a general context, the study of NLO properties in organic materials is a significant area of research due to their potential applications in photonics and optoelectronics, including data processing and optical switching. nih.gov The NLO response of a molecule is determined by its hyperpolarizability, which is influenced by factors such as molecular structure, the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation. nih.gov

Theoretical assessments of NLO properties are typically conducted using quantum chemical calculations, such as Density Functional Theory (DFT). These computational methods can be employed to calculate the first and second hyperpolarizabilities of a molecule, providing insight into its potential NLO activity. For a molecule like this compound, a theoretical study would likely investigate the influence of the bromo- and methoxy- substituents on the electronic structure and, consequently, on the hyperpolarizability of the phenol (B47542) backbone.

Although no specific data tables for this compound are available, a hypothetical table for reporting the results of a DFT calculation on NLO properties is presented below to illustrate the type of data that such a study would generate.

Table 1: Hypothetical Theoretically Calculated NLO Properties of this compound

| Parameter | Value | Unit |

| Dipole Moment (µ) | Data not available | Debye |

| Mean Polarizability (<α>) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | a.u. |

| Second Hyperpolarizability (γ) | Data not available | a.u. |

This table is for illustrative purposes only, as no published data for this compound could be located.

Future computational studies on this compound would be valuable to elucidate its potential for NLO applications and to understand the structure-property relationships in this class of halogenated phenolic compounds.

Reactivity, Chemical Transformations, and Derivatization of 2,6 Dibromo 3,5 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions of Halogenated Phenols

The aromatic ring of 2,6-dibromo-3,5-dimethoxyphenol is highly activated towards electrophilic aromatic substitution due to the presence of one hydroxyl and two methoxy (B1213986) groups. These groups are strongly activating and direct incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho to the hydroxyl group (C2 and C6) are already substituted with bromine atoms. The remaining unsubstituted position (C4) is para to the hydroxyl group and ortho to the two methoxy groups, making it the primary site for further electrophilic attack.

A key example of this reactivity is the synthesis of this compound itself. The bromination of 3,5-dimethoxyphenol (B141022) with two equivalents of elemental bromine in a solvent like chloroform (B151607) or methylene (B1212753) chloride readily yields this compound. google.com This proceeds via electrophilic attack at the sterically accessible C2 and C6 positions, which are ortho and para to the activating hydroxyl and methoxy groups in the starting material. Further bromination of this compound can occur at the C4 position to yield 2,4,6-tribromo-3,5-dimethoxyphenol. google.com

Table 1: Electrophilic Bromination of 3,5-Dimethoxyphenol

| Starting Material | Reagent | Product(s) | Reference |

| 3,5-Dimethoxyphenol | 2 eq. Br₂ | This compound | google.com |

| 3,5-Dimethoxyphenol | 3 eq. Br₂ | 2,4,6-Tribromo-3,5-dimethoxyphenol | google.com |

Nucleophilic Substitution Reactions Involving Bromine Centers

The bromine atoms at the C2 and C6 positions of this compound are subject to nucleophilic substitution, although their reactivity can be influenced by steric hindrance from the adjacent methoxy groups and the hydroxyl group. These reactions typically require a catalyst, often a transition metal complex, to facilitate the displacement of the bromide.

While specific examples of nucleophilic substitution on this compound are not extensively documented in readily available literature, the general principles of nucleophilic aromatic substitution (SNA_r) on polyhalogenated phenols are applicable. Such reactions are crucial for introducing a variety of functional groups. For instance, the displacement of bromide with nucleophiles like amines, alkoxides, or thiolates can be achieved, often under palladium or copper catalysis (e.g., Buchwald-Hartwig amination, Ullmann condensation). The electron-donating nature of the hydroxyl and methoxy groups can make classical S_NAr reactions (via Meisenheimer complexes) challenging unless strong electron-withdrawing groups are also present on the ring.

Oxidative Coupling and Dimerization Pathways of 2,6-Dimethoxyphenol (B48157) Analogs

Phenols, in general, are susceptible to oxidative coupling reactions, leading to the formation of C-C or C-O linked dimers and polymers. These reactions are often mediated by enzymes (like laccases or peroxidases) or chemical oxidants (such as iron(III) chloride or potassium ferricyanide). The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the substitution pattern of the phenol (B47542) and the reaction conditions.

For analogs like 2,6-dimethoxyphenol, oxidative coupling can lead to the formation of dimers. While specific studies on the oxidative coupling of this compound are scarce, the presence of the bulky bromine atoms at the ortho positions would likely influence the regioselectivity of any potential coupling reaction, possibly favoring para-coupling if the C4 position were available, or leading to more complex polymeric structures.

Reductive Debromination Strategies

The removal of bromine atoms from the aromatic ring, known as reductive debromination, is a useful transformation for accessing less halogenated derivatives or for introducing hydrogen isotopes. Various methods are available for the reductive dehalogenation of aryl halides, including catalytic hydrogenation, metal-mediated reductions, and radical-based methods.

Interestingly, a study has shown that this compound is resistant to reductive debromination using sodium sulfite. google.com This reagent is effective for the debromination of certain other brominated phenols, particularly those that can readily tautomerize to their keto forms. The resistance of this compound to this method suggests that its tautomeric equilibrium lies heavily towards the phenol form under these conditions. google.com

Alternative strategies for the reductive debromination of aryl bromides, which could potentially be applied to this compound, include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid, or ammonium (B1175870) formate) is a common and effective method.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and selective method for the reduction of carbon-bromide bonds.

Synthetic Transformations Towards Functionalized Derivatives and Analogs

The presence of multiple reactive sites on this compound makes it a valuable precursor for the synthesis of more complex molecules, including those with new carbon-carbon bonds and heterocyclic ring systems.

Formation of Carbon-Carbon Bonds (e.g., Heck reactions)

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene, providing a powerful tool for the formation of carbon-carbon bonds. libretexts.org The bromine atoms in this compound could potentially serve as coupling partners in Heck reactions. However, the steric hindrance at the ortho positions (C2 and C6) can pose a challenge for this transformation, often requiring specialized catalysts and reaction conditions.

While no specific examples of Heck reactions involving this compound are readily found in the literature, studies on other sterically hindered aryl bromides suggest that the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can facilitate the reaction.

Synthesis of Heterocyclic Derivatives

The functional groups on this compound can be utilized to construct various heterocyclic ring systems. A notable example is the synthesis of a dihydrobenzofuran derivative. In a patent application, this compound was reacted with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. google.com This reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the dihydrobenzofuran ring. This transformation highlights the utility of the hydroxyl group as a nucleophile for building fused heterocyclic systems.

Table 2: Synthesis of a Dihydrobenzofuran Derivative

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| This compound | 1,2-Dibromoethane | K₂CO₃ | 2,4-Dibromo-3-(2-bromoethoxy)-1,5-dimethoxybenzene (intermediate) leading to a dihydrobenzofuran derivative | google.com |

Furthermore, the bromine atoms could serve as handles for intramolecular cyclization reactions to form other heterocyclic structures, such as dibenzofurans, through palladium-catalyzed C-C bond formation, although specific examples starting from this compound are not explicitly reported.

Preparation of Advanced Polycyclic Structures

The strategic placement of bromine atoms and methoxy groups on the phenolic ring of this compound offers a versatile platform for the construction of complex polycyclic architectures. The bromine atoms serve as reactive handles for various cross-coupling reactions, while the methoxy and hydroxyl groups can direct and participate in cyclization processes. This section explores potential synthetic routes to advanced polycyclic structures utilizing this compound as a key starting material.

One of the most powerful strategies for constructing polycyclic frameworks from halogenated phenols is through transition-metal-catalyzed intramolecular cyclizations. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of both carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of fused ring systems.

A plausible approach to synthesize substituted dibenzofurans from this compound involves a two-step sequence. The first step is an O-arylation of the phenolic hydroxyl group, for example, through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type reaction with an appropriate aryl halide. wikipedia.orgnih.gov The resulting diaryl ether, which now contains a bromine atom ortho to the ether linkage, can then undergo an intramolecular palladium-catalyzed C-H activation or direct arylation to form the dibenzofuran (B1670420) core. nih.govorganic-chemistry.orgresearchgate.net

For instance, the reaction of this compound with an ortho-haloaryl compound in the presence of a suitable palladium catalyst and a base could lead directly to a polycyclic dibenzofuran derivative in a one-pot synthesis. nih.gov The reaction would proceed through an initial intermolecular C-O bond formation followed by an intramolecular C-C bond formation.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | 1-bromo-2-iodobenzene | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | A dimethoxy-bromo-dibenzofuran derivative |

Another viable strategy involves intramolecular Friedel-Crafts-type cyclizations. beilstein-journals.org By first alkylating the phenolic oxygen with a suitable chain containing an electrophilic center or a group that can be converted into one, subsequent acid-catalyzed cyclization could lead to the formation of a new ring fused to the starting aromatic core. The bromine atoms could then be used for further functionalization or for the construction of additional rings.

Furthermore, cascade reactions initiated by palladium catalysis present a highly efficient method for the rapid assembly of complex polycyclic scaffolds. nih.govrsc.org A properly functionalized derivative of this compound, for example, bearing an alkyne or an alkene side chain, could undergo a cascade cyclization involving one or both of the bromine atoms to generate intricate polycyclic structures in a single synthetic operation.

The following table outlines a hypothetical multi-step synthesis to a more complex polycyclic system, illustrating the potential of this compound as a building block.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | O-Alkylation | This compound | Propargyl bromide, K₂CO₃ | 1-(prop-2-yn-1-yloxy)-2,6-dibromo-3,5-dimethoxybenzene |

| 2 | Sonogashira Coupling | Intermediate from Step 1 | 1-ethynyl-2-methoxybenzene, Pd(PPh₃)₄, CuI, Et₃N | A diaryl-alkyne derivative |

| 3 | Intramolecular Cyclization | Intermediate from Step 2 | AuCl₃ or other electrophilic catalyst | A fused polycyclic ether |

While direct literature examples for the synthesis of advanced polycyclic structures from this compound are not prevalent, the known reactivity of similarly substituted aromatic compounds provides a strong foundation for the development of synthetic routes to novel and complex molecules. The combination of established methodologies such as palladium-catalyzed cross-coupling and cyclization reactions with the unique substitution pattern of this phenol derivative holds significant promise for the field of synthetic organic chemistry.

Biological Activities and Mechanistic Research of 2,6 Dibromo 3,5 Dimethoxyphenol in Vitro & Non Clinical

Enzymatic Inhibition Studies

The ability of bromophenols to interact with and inhibit various enzymes is a cornerstone of their bioactivity. Research has focused on enzymes implicated in metabolic diseases and inflammatory processes.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Related Bromophenols

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov The inhibition of PTP1B can enhance insulin receptor phosphorylation, thereby improving insulin sensitivity. nih.gov Several bromophenols isolated from marine red algae have demonstrated notable PTP1B inhibitory activity.

For instance, a series of bromophenol derivatives were synthesized based on a compound isolated from the red alga Rhodomela confervoides. nih.gov Within this series, a highly brominated derivative exhibited potent inhibitory activity against PTP1B with an IC₅₀ value of 0.68 μmol/L, showing a nearly fourfold increase in potency compared to the lead compound (IC₅₀ = 2.42 μmol/L). nih.gov This compound also demonstrated high selectivity over other protein tyrosine phosphatases like TCPTP, LAR, SHP-1, and SHP-2. nih.gov Similarly, bromophenols from the red alga Polysiphonia urceolata have also shown strong PTP1B inhibition. nih.gov Kinetic studies have revealed different modes of inhibition; for example, the natural product canophyllol (B82268) acts as a non-competitive inhibitor, while other compounds like 3,4-dimethoxy-2,5-phenanthrenediol show mixed-type inhibition. frontiersin.org

Table 1: PTP1B Inhibition by a Selection of Related Bromophenols

| Compound/Source | Type of Inhibition | IC₅₀ Value | Reference |

| Bromophenol Derivative (4g) | - | 0.68 μmol/L | nih.gov |

| Lead Compound (4e) from R. confervoides | - | 2.42 μmol/L | nih.gov |

| Bromophenol from P. urceolata | Potent Inhibition | 4.9 μg/mL | nih.gov |

| Canophyllol | Non-competitive | ~30-100 μM | frontiersin.org |

| 3,4-dimethoxy-2,5-phenanthrenediol | Mixed-type | ~30-100 μM | frontiersin.org |

These findings underscore the potential of the bromophenol scaffold as a foundation for developing novel and selective PTP1B inhibitors. nih.govnih.gov

Inhibition of Glycosidase Enzymes (e.g., α-Glucosidase, α-Amylase) by Related Compounds

Inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase are a key therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors help to control postprandial hyperglycemia. mdpi.comnih.gov

A number of bromophenols and related structures have been identified as potent inhibitors of these enzymes. One notable example is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol purified from the red alga Polyopes lancifolia. This compound demonstrated very strong inhibitory activity against α-glucosidase from Saccharomyces cerevisiae and Bacillus stearothermophilus, with IC₅₀ values of 0.098 µM and 0.120 µM, respectively. nih.gov Further studies confirmed it as a competitive inhibitor with a Kᵢ value of 0.068 µM. nih.govnih.gov Molecular docking studies suggest its potent inhibitory action is driven by both hydrophobic forces and hydrogen bonds within the enzyme's binding pocket. nih.gov

Synthetic studies have also yielded potent dual inhibitors. A series of 3,5-dibromo-4,6-dimethoxychalcones, which are structurally related to the subject compound, and their flavone (B191248) derivatives were synthesized and evaluated. mdpi.comnih.gov These compounds showed significant inhibitory activity against both α-glucosidase and α-amylase, highlighting the potential for developing dual-action agents from this chemical class. mdpi.com The inhibition of α-amylase by various polyphenols is well-documented, with the mechanism often involving non-covalent bonds that alter the secondary structure of the enzyme. nih.gov

Table 2: Glycosidase Inhibition by Related Bromophenols

| Compound | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | S. cerevisiae α-glucosidase | IC₅₀: 0.098 μM; Kᵢ: 0.068 μM | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | B. stearothermophilus α-glucosidase | IC₅₀: 0.120 μM | nih.gov |

| 3,5-dibromo-4,6-dimethoxychalcones | α-Glucosidase & α-Amylase | Significant Inhibition | mdpi.comnih.gov |

| Hesperidin (related polyphenol) | α-Amylase | IC₅₀: 0.43 mg/mL | nih.gov |

The potent activity of these related compounds suggests that 2,6-Dibromo-3,5-dimethoxyphenol could also exhibit inhibitory effects on these key metabolic enzymes.

Modulation of Inflammatory Pathways (e.g., Cyclooxygenase, Lipoxygenase) by Related Phenols

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. cabidigitallibrary.orgyoutube.com Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively active and serves homeostatic functions, and COX-2, which is induced during inflammation. youtube.comcapes.gov.br

Phenolic compounds are widely recognized for their ability to inhibit these inflammatory enzymes. researchgate.net Lipoxygenase, which is triggered in the early stages of inflammation, converts fatty acids into various leukotrienes. cabidigitallibrary.org Natural polyphenols from various plant sources have demonstrated moderate to high lipoxygenase inhibition, with some extracts showing inhibitory activity ranging from 53% to 78%. cabidigitallibrary.orgnih.gov The mechanism of inhibition often involves the antioxidant properties of the phenols, which can interfere with the oxidative processes catalyzed by the enzyme. researchgate.net

Similarly, various phenolic compounds, including flavonoids, can inhibit COX enzymes, thereby reducing prostaglandin (B15479496) synthesis. nih.gov For example, 5,7-dimethoxyflavone, which shares a dimethoxy-substituted aromatic ring, was found to markedly inhibit prostaglandin biosynthesis in a rat pleurisy model. nih.gov The structural features of phenolic compounds, such as the arrangement of hydroxyl and methoxy (B1213986) groups, play a critical role in their inhibitory potency and selectivity towards COX-1 and COX-2. nih.gov While direct studies on this compound are scarce, the established anti-inflammatory activities of related bromophenols and dimethoxyphenols suggest its potential to modulate these key inflammatory pathways.

Antioxidant Activity Research and Mechanisms

The antioxidant capacity of bromophenols is one of their most significant and well-studied biological properties. This activity is largely attributed to their chemical structure, which facilitates the neutralization of harmful free radicals.

Investigation of Radical Scavenging Capabilities

Bromophenols derived from marine sources are known to be potent radical scavengers, effectively neutralizing reactive oxygen species (ROS). acs.org Their antioxidant mechanism is primarily attributed to their ability to donate hydrogen atoms or electrons, a process facilitated by the presence of hydroxyl groups and the electron-withdrawing nature of bromine atoms on the aromatic ring. mdpi.com

Studies using density functional theory (DFT) have provided detailed mechanistic insights, identifying the formal hydrogen atom transfer (f-HAT) pathway as the primary mechanism for radical scavenging in both lipid and aqueous environments. acs.orgmdpi.com In lipid media, certain bromophenols have shown reactivity hundreds of times greater than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant potency is influenced by structural features such as the number and position of hydroxyl groups and the nature of linkages between phenolic units in dimeric compounds. nih.govrsc.org For example, bromophenols bearing a catechol (dihydroxybenzene) group often exhibit exceptionally high scavenging capacity, particularly in their deprotonated state in aqueous media. acs.orgrsc.org

Table 3: Radical Scavenging Activity of Related Bromophenols

| Compound/Condition | Radical Scavenged | Rate Constant (M⁻¹s⁻¹) | Comparison | Reference |

| Bromophenol 2 (in lipid) | HOO• | 9.75 x 10⁵ | ~600x more active than BP 1 | mdpi.com |

| Bromophenol 2 (in aqueous) | HOO• | 9.67 x 10⁸ | More active than Trolox & BHT | mdpi.com |

| BP-II (in lipid) | HOO• | 1.76 x 10³ | More reactive than BP-I | rsc.org |

| BP-II (in aqueous) | HOO• | 2.04 x 10⁹ | Dependent on protonation state | rsc.org |

The robust radical scavenging capabilities demonstrated by a wide range of marine bromophenols strongly support the potential of this compound as an effective antioxidant.

Studies on Enzymatic Oxidation Processes (e.g., Laccase-Catalyzed)

Laccases are copper-containing oxidase enzymes that catalyze the single-electron oxidation of phenolic compounds, using molecular oxygen as the electron acceptor. nih.govresearchgate.net This enzymatic process transforms phenols into corresponding phenoxyl free radicals. nih.gov The fate of these radicals can lead to the synthesis of novel compounds, often dimers or polymers, which can possess enhanced or modified biological activities. researchgate.net

The laccase-catalyzed oxidation of 2,6-dimethoxyphenol (B48157) (2,6-DMP), a compound structurally very similar to the title phenol (B47542), has been extensively studied. researchgate.netnih.gov The process involves the oxidation of 2,6-DMP to a phenoxy radical, which then undergoes resonance stabilization. Two of these radical molecules can then recombine to form a dimer, specifically 3,3′,5,5′-tetramethoxy-1,1′biphenyl-4,4′-diol (TMBP). researchgate.netresearchgate.net

Interestingly, this enzymatic modification has been shown to enhance the antioxidant capacity of the resulting product. The dimer (TMBP) produced from 2,6-DMP demonstrated approximately double the antioxidant capacity of the original substrate molecule in standard assays. researchgate.net This "green" synthetic approach, using enzymes like laccase, represents a promising method for modifying natural phenols to create more potent bioactive compounds. nih.govresearchgate.net The susceptibility of the closely related 2,6-dimethoxyphenol to laccase-catalyzed oxidation suggests that this compound could also serve as a substrate for such enzymatic transformations, potentially leading to the formation of novel dimeric structures with enhanced antioxidant properties.

Exploration of Other In Vitro Biological Targets and Pathways

While direct in vitro studies on this compound are limited, research on analogous brominated phenolic compounds provides insights into its potential biological activities. A key area of investigation for such compounds is their anticancer potential. For instance, studies on other polybrominated phenols have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cell lines.

One study screened a library of naturally occurring compounds and identified polybrominated diphenyl ethers, which share the brominated phenol substructure, as having antineoplastic activity. Specifically, compounds like 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol and 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol were found to induce apoptosis in Jurkat and Ramos leukemia cell lines. nih.gov These findings suggest that this compound could potentially exert cytotoxic effects on cancer cells through similar mechanisms that trigger the apoptotic cascade.

Furthermore, phenolic compounds are well-known for their antioxidant properties. The presence of the hydroxyl group on the phenol ring is crucial for this activity. The antioxidant capacity of phenolic compounds can be influenced by the nature and position of other substituents on the aromatic ring. nih.gov Although no specific antioxidant assays for this compound are publicly available, its structural relative, 2,6-dimethoxyphenol (syringol), is a known antioxidant. nih.govresearchgate.net The enzymatic oxidation of 2,6-dimethoxyphenol can even lead to the formation of a dimer with enhanced antioxidant activity. researchgate.net This suggests that this compound may also possess antioxidant capabilities, which could be a relevant aspect of its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Studies for Dibromodimethoxyphenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies have been published for this compound derivatives, the principles of QSAR can be applied to understand how its structural features might influence its biological potency.

Correlation of Structural Features with Biological Potency

In a QSAR model, various physicochemical properties, or "descriptors," of a molecule are calculated and correlated with its biological activity. For a molecule like this compound, key structural features that would be considered in a QSAR study include:

Hydrophobicity (LogP): The presence of two bromine atoms and two methoxy groups would significantly influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Electronic Properties: The electron-withdrawing nature of the bromine atoms and the dual electron-donating and -withdrawing nature of the methoxy groups alter the electron distribution on the aromatic ring, which can impact interactions with biological targets.

Steric Factors: The size and position of the bromine and methoxy groups create a specific three-dimensional shape that will determine how well the molecule fits into the binding site of a target protein.

By systematically modifying the structure of this compound and measuring the corresponding changes in biological activity, a predictive QSAR model could be developed to design more potent analogues.

Influence of Bromine and Methoxy Substituents on Biological Interactions

The bromine and methoxy substituents are critical determinants of the potential biological activity of this compound.

The bromine atoms significantly increase the molecular weight and lipophilicity of the compound. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-protein binding. researchgate.net The presence of two bromine atoms ortho to the hydroxyl group could also influence its acidity and reactivity. In some contexts, brominated phenols have been associated with antimicrobial and anticancer effects.

The methoxy groups have a more complex influence. They can donate electrons into the aromatic ring via resonance and withdraw electrons via induction. This dual nature can modulate the electronic properties of the phenol ring and the acidity of the hydroxyl group. mdpi.com The position of the methoxy groups is also crucial; for instance, methoxy groups at different positions on a phenyl ring have been shown to have varying effects on the antioxidant activity of phenolic acids. nih.gov In some organoselenium compounds designed to mimic glutathione (B108866) peroxidase, the position of methoxy substituents significantly impacts their antioxidant activity, with ortho-substitution sometimes leading to a decrease in activity, potentially due to steric hindrance. nih.gov

Natural Occurrence, Isolation, and Biogenesis Research

Identification and Isolation from Marine Organisms (e.g., Red Algae) as Bromophenols

Bromophenols are hallmark secondary metabolites of marine algae, with red algae (Rhodophyta), particularly those from the family Rhodomelaceae, being a prolific source. researchgate.netmdpi.com Genera such as Laurencia and Symphyocladia are well-documented producers of a diverse array of these halogenated compounds. researchgate.netacs.org The isolation process for bromophenols typically involves the extraction of the algal biomass with organic solvents like methanol (B129727) or ethanol, followed by chromatographic separation techniques to purify individual compounds. mdpi.comsciforum.net

While numerous bromophenols have been successfully isolated and characterized from red algae, a thorough review of existing scientific literature does not yield specific reports on the natural isolation of 2,6-Dibromo-3,5-dimethoxyphenol. However, a variety of structurally related bromophenols have been identified, showcasing the biosynthetic capacity of these organisms to produce complex halogenated and methoxylated phenols. For instance, compounds like 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether and bis(2,3-dibromo-4,5-dihydroxybenzyl) ether have been isolated from species of Symphyocladia and Rhodomela, respectively. researchgate.netnih.gov

The table below presents a selection of bromophenols that have been isolated from red algae, illustrating the structural diversity within this class of marine natural products.

| Compound Name | Source Organism (Red Algae) | Reference |

| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula | researchgate.net |

| (2R)-2-(2,3,6-tribromo-4,5-dihydroxybenzyl)-cyclohexanone | Symphyocladia latiuscula | acs.org |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | nih.gov |

| Laurinterol | Laurencia species | researchgate.net |

| Aplysin | Laurencia species | researchgate.net |

Biosynthetic Pathways and Precursors in Natural Systems

The biosynthesis of bromophenols in marine algae is a fascinating process mediated by specific enzymes. The key players in this pathway are vanadium-dependent haloperoxidases, particularly bromoperoxidases. mdpi.comnih.gov These enzymes catalyze the oxidation of bromide ions (Br-), which are readily available in seawater, using hydrogen peroxide as the oxidant. This generates a highly reactive bromine species, likely hypobromous acid (HOBr) or an enzyme-bound equivalent, which then acts as an electrophile.

The electrophilic bromine species subsequently attacks electron-rich aromatic precursors, leading to the bromination of the phenolic ring. nih.gov While the specific precursors for this compound are not definitively known due to the lack of its confirmed natural isolation, the general biosynthetic scheme for bromophenols suggests that a dimethoxyphenol precursor would be required. The biosynthesis would likely proceed through the following general steps:

Formation of a phenolic precursor: This would likely be a derivative of the shikimic acid pathway, a common route for the synthesis of aromatic compounds in organisms.

Methoxylation: The precursor phenol (B47542) would undergo methylation at the 3 and 5 positions, catalyzed by methyltransferase enzymes.

Bromination: The resulting 3,5-dimethoxyphenol (B141022) would then be subjected to bromination at the 2 and 6 positions, catalyzed by a bromoperoxidase.

The regioselectivity of the bromination, leading to the specific 2,6-dibromo substitution pattern, would be controlled by the active site of the specific bromoperoxidase enzyme involved.

Ecological and Biochemical Significance in Marine Environments

Bromophenols as a class of compounds play crucial ecological and biochemical roles in the marine environments where they are produced. mdpi.comsciforum.net Their primary function is believed to be chemical defense. mdpi.comsciforum.net The production of these often bioactive compounds can deter herbivores, preventing the algae from being consumed. mdpi.com This antifeedant activity is a significant survival strategy in a competitive marine ecosystem.

From a biochemical standpoint, the antioxidant properties of many bromophenols are also of considerable interest. nih.gov They can scavenge free radicals and protect the algal cells from oxidative stress caused by factors such as high levels of solar radiation. nih.gov While the specific ecological and biochemical roles of this compound remain uncharacterized due to its elusive nature, the well-established functions of other bromophenols provide a strong indication of its potential significance had it been a naturally occurring product in marine ecosystems. The synthesis of this and other novel bromophenols allows for the investigation of their biological activities, which can, in turn, shed light on the structure-activity relationships within this important class of marine natural products. researchgate.netnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2,6 Dibromo 3,5 Dimethoxyphenol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of 2,6-Dibromo-3,5-dimethoxyphenol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages.

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of phenolic compounds, reversed-phase HPLC is typically the method of choice. nih.gov A C18 column is a common stationary phase, offering good retention and separation of moderately polar compounds. researchgate.net The mobile phase usually consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate compounds with a range of polarities. mdpi.com

UV detection is a common and cost-effective method for HPLC analysis of aromatic compounds like this compound, which exhibit strong absorbance in the UV region. scirp.org The selection of the detection wavelength is critical for maximizing sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For complex samples with overlapping peaks, a Diode Array Detector (DAD) can be beneficial as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Brominated Phenols

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of phenolic compounds. researchgate.net |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Gradient elution allows for efficient separation of compounds with varying polarities. mdpi.com |

| Gradient | 30-90% B over 20 minutes | A typical gradient profile for separating a mixture of phenolic compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 280 nm | Phenolic compounds generally exhibit strong absorbance around this wavelength. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov Common derivatization reagents for phenols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agents (e.g., acetic anhydride). nih.gov

The choice of the GC column is critical for achieving good separation. Capillary columns with a non-polar or medium-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5), are commonly used for the analysis of derivatized phenols. Temperature programming, where the column temperature is increased during the analysis, is essential for separating compounds with different boiling points. acs.org

Spectrophotometric and Electrochemical Detection Methods

Beyond standard UV detection in HPLC, more specific and sensitive detection methods can be employed for this compound.

Spectrophotometric methods , particularly UV-Vis spectrophotometry, can be used for the quantification of the pure compound in solution. The absorbance is measured at the wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve based on Beer-Lambert's law. The derivatization of phenols can also lead to colored products that can be detected in the visible range. purdue.edu

Electrochemical detection (ED) offers high sensitivity and selectivity for electroactive compounds like phenols. mdpi.com In HPLC with electrochemical detection (HPLC-ED), an electrochemical cell is used as the detector. The compound is either oxidized or reduced at a specific potential, and the resulting current is measured. This technique can be particularly advantageous for trace analysis in complex matrices as many interfering compounds may not be electroactive. researchgate.net Cyclic voltammetry is a useful technique to study the electrochemical behavior of phenols and to determine the optimal detection potential for HPLC-ED. mdpi.com The oxidation potential of phenolic compounds is influenced by the substituents on the aromatic ring.

Coupled Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Metabolite Profiling

For the unequivocal identification and quantification of this compound, especially at trace levels or in complex biological or environmental samples, coupled (or hyphenated) techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection and structural elucidation capabilities of mass spectrometry. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for positive identification. The fragmentation pattern of brominated compounds is often characteristic due to the isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio). researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace quantification. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version LC-MS/MS , is a powerful tool for analyzing non-volatile compounds without the need for derivatization. acs.org After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net In LC-MS/MS, a specific precursor ion is selected and fragmented to produce product ions. This technique, known as Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity, making it ideal for trace analysis and metabolite profiling in complex matrices like biological fluids or environmental samples. mdpi.com The development of untargeted screening methods using high-resolution mass spectrometry (HRMS) allows for the identification of unknown brominated compounds and their metabolites. acs.org

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Separation Principle | Detection Principle | Key Advantages | Typical Applications |

| HPLC-UV/DAD | Liquid Chromatography | UV-Vis Absorbance | Robust, versatile, quantitative | Purity assessment, routine analysis |

| GC-MS | Gas Chromatography | Mass Spectrometry | High separation efficiency, structural information | Analysis of volatile compounds, confirmation of identity |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and selectivity, no derivatization needed | Trace analysis, metabolite profiling, analysis in complex matrices |

| HPLC-ED | Liquid Chromatography | Electrochemical Reaction | High sensitivity for electroactive compounds | Trace analysis of phenols and other redox-active species |

Q & A

Q. What are effective synthetic routes for 2,6-Dibromo-3,5-dimethoxyphenol, and how can reaction conditions be optimized?

Methodological Answer:

- Halogenation Strategies : Start with 3,5-dimethoxyphenol as a precursor. Bromination can be achieved using bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C). Monitor regioselectivity using thin-layer chromatography (TLC) .

- Optimization : Adjust stoichiometry (e.g., 2.2 equivalents of Br₂ per phenolic ring position) and reaction time to minimize over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

- Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear as singlets due to symmetry .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., [M+H] peak at m/z 335.8 for CHBrO) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., Br–C–Br ~109.5°) and intermolecular interactions (e.g., Br···Br contacts, C–H···O hydrogen bonds) for solid-state behavior insights .

Advanced Research Questions

Q. How can derivatives of this compound be designed for targeted biological activity (e.g., kinase inhibition)?

Methodological Answer:

- Functionalization : Introduce substituents via Suzuki-Miyaura coupling using boronic esters. For example, replace bromine atoms with aryl/heteroaryl groups to enhance binding to kinase active sites .

- Structure-Activity Relationship (SAR) : Test derivatives in enzymatic assays (e.g., FGFR1 inhibition). Prioritize compounds with IC values <100 nM and validate selectivity via kinome-wide profiling .

Q. What methodologies assess the photodynamic therapy (PDT) potential of this compound-based dyes?

Methodological Answer:

- Encapsulation : Formulate dyes in Pluronic® F-127 micelles to improve aqueous solubility. Characterize loading efficiency via UV-Vis spectroscopy .

- In Vitro Testing : Evaluate dark cytotoxicity and phototoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Measure singlet oxygen generation (e.g., using Singlet Oxygen Sensor Green) under laser irradiation (λ = 532 nm) .

Q. How can contradictory data in spectroscopic or synthetic studies be resolved?

Methodological Answer:

- Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., IR for functional groups, elemental analysis for purity).

- Reaction Monitoring : Use in-situ FTIR or HPLC to detect intermediates and byproducts, ensuring reproducibility .

- Crystallographic Validation : Resolve ambiguities in substitution patterns via X-ray diffraction, as crystal structures provide unambiguous proof of regiochemistry .

Q. What strategies evaluate the compound’s utility in optical limiting materials?

Methodological Answer:

- Nonlinear Optical (NLO) Testing : Measure optical limiting thresholds using Z-scan techniques at 532 nm. High-performance materials show low limiting thresholds (<1 J/cm) and broad bandwidth .

- Computational Modeling : Density Functional Theory (DFT) calculations predict hyperpolarizability and charge-transfer transitions. Correlate with experimental UV-Vis/NIR absorption spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.